molecular formula C10H14BNO3 B3291898 2-(n-Propylcarbamoyl)benzeneboronic acid CAS No. 874459-87-7

2-(n-Propylcarbamoyl)benzeneboronic acid

Cat. No.: B3291898
CAS No.: 874459-87-7
M. Wt: 207.04 g/mol
InChI Key: OTLBTFZMFIXGFC-UHFFFAOYSA-N
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Description

2-(n-Propylcarbamoyl)benzeneboronic acid is an organoboron compound with the molecular formula C10H14BNO3. This compound is characterized by the presence of a boronic acid group attached to a benzene ring, which is further substituted with a propylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Propylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-aminobenzeneboronic acid with propyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamoyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(n-Propylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Propylamine derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(n-Propylcarbamoyl)benzeneboronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(n-Propylcarbamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of these covalent bonds .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 2-Furanylboronic acid
  • Pinacolborane

Uniqueness

2-(n-Propylcarbamoyl)benzeneboronic acid is unique due to the presence of the propylcarbamoyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the carbamoyl group can participate in additional reactions .

Properties

IUPAC Name

[2-(propylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h3-6,14-15H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLBTFZMFIXGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)NCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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